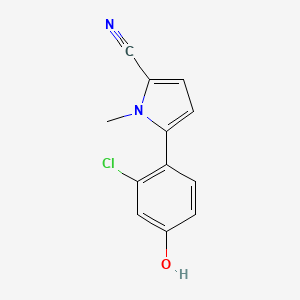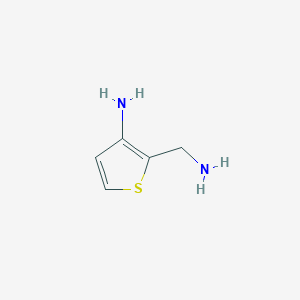![molecular formula C8H9N3O2 B15206556 (5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15206556.png)
(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol is a heterocyclic compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol This compound features an imidazo[1,2-a]pyrazine core, which is a fused bicyclic structure, and a methanol group attached to the second position of the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol typically involves the condensation of 2-aminopyrazine with appropriate aldehydes or ketones under controlled conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance production efficiency and scalability. The purification process typically involves recrystallization or chromatographic techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the methanol group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of (5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methanol groups can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecules. The imidazo[1,2-a]pyrazine core can also interact with nucleic acids or proteins, influencing their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrazines: Compounds with different substituents at various positions on the imidazo[1,2-a]pyrazine core.
Uniqueness
(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol is unique due to the presence of both methoxy and methanol groups, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern also allows for targeted interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H9N3O2 |
|---|---|
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
(5-methoxyimidazo[1,2-a]pyrazin-2-yl)methanol |
InChI |
InChI=1S/C8H9N3O2/c1-13-8-3-9-2-7-10-6(5-12)4-11(7)8/h2-4,12H,5H2,1H3 |
InChI-Schlüssel |
FGKPMNXROUPKLF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=CC2=NC(=CN12)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



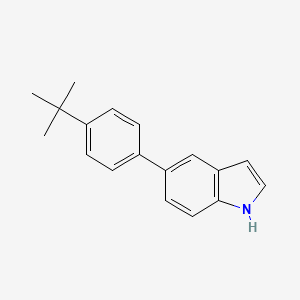


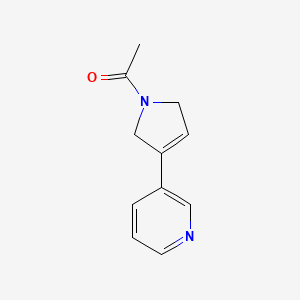


![(2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B15206532.png)
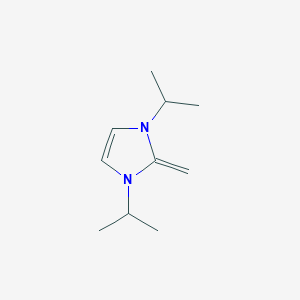
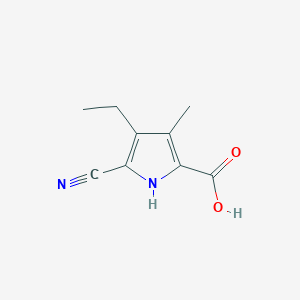
![4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B15206551.png)
